2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 895475-42-0
VCID: VC4901416
InChI: InChI=1S/C19H21FN2O4S2/c1-11-2-7-14-15(10-11)27-19(17(14)18(21)24)22-16(23)8-9-28(25,26)13-5-3-12(20)4-6-13/h3-6,11H,2,7-10H2,1H3,(H2,21,24)(H,22,23)
SMILES: CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Molecular Formula: C19H21FN2O4S2
Molecular Weight: 424.51

2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

CAS No.: 895475-42-0

Cat. No.: VC4901416

Molecular Formula: C19H21FN2O4S2

Molecular Weight: 424.51

* For research use only. Not for human or veterinary use.

2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide - 895475-42-0

Specification

CAS No. 895475-42-0
Molecular Formula C19H21FN2O4S2
Molecular Weight 424.51
IUPAC Name 2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C19H21FN2O4S2/c1-11-2-7-14-15(10-11)27-19(17(14)18(21)24)22-16(23)8-9-28(25,26)13-5-3-12(20)4-6-13/h3-6,11H,2,7-10H2,1H3,(H2,21,24)(H,22,23)
Standard InChI Key JJCVOVKKQKPKDO-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a tetrahydrobenzo[b]thiophene core, a bicyclic system comprising a benzene ring fused to a partially saturated thiophene ring. At position 3, a carboxamide group (-CONH2) is attached, while position 2 is substituted with a 3-((4-fluorophenyl)sulfonyl)propanamido moiety. The 6-methyl group introduces steric bulk, potentially influencing conformational stability .

Table 1: Key Molecular Descriptors

PropertyValueSource Analogs
Molecular FormulaC₂₀H₂₂FN₃O₄S₂
Molecular Weight467.53 g/molCalculated
Hydrogen Bond Donors2 (amide NH, carboxamide NH₂)
Hydrogen Bond Acceptors6 (SO₂, CONH₂, amide CO)

The sulfonamide group (-SO₂NH-) bridges the propanamido chain to the 4-fluorophenyl ring, a motif associated with enhanced bioavailability and target binding in medicinal chemistry.

Spectroscopic Characterization

While direct data for this compound is limited, analogous tetrahydrobenzo[b]thiophene derivatives exhibit characteristic NMR and IR signatures:

  • ¹H NMR: Protons on the tetrahydrobenzo[b]thiophene ring resonate between δ 1.5–3.0 ppm (methylene groups) and δ 6.5–7.5 ppm (aromatic protons). The 4-fluorophenyl group shows a doublet near δ 7.8 ppm (J = 8.5 Hz).

  • IR Spectroscopy: Strong absorptions at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm the sulfonyl group, while amide I and II bands appear at ~1650 cm⁻¹ and ~1550 cm⁻¹.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves sequential functionalization of the tetrahydrobenzo[b]thiophene scaffold:

  • Core Formation: Cyclocondensation of cyclohexenone with sulfur-containing reagents yields the tetrahydrobenzo[b]thiophene nucleus .

  • Carboxamide Installation: Reaction with chlorosulfonyl isocyanate followed by hydrolysis introduces the 3-carboxamide group .

  • Sulfonamide Coupling: Treatment of 3-amino-tetrahydrobenzo[b]thiophene with 3-(4-fluorophenylsulfonyl)propanoic acid chloride under Schotten-Baumann conditions affords the target compound.

Table 2: Representative Synthetic Steps

StepReactionReagents/ConditionsYield (%)
1CyclizationCyclohexenone, S₈, DMF, 110°C65–70
2Carboxamide FormationClSO₂NCO, then NH₃/MeOH80–85
3Sulfonamidation4-Fluorobenzenesulfonyl chloride, DCM, Et₃N60–65

Structural Modifications

The compound’s reactivity permits derivatization at multiple sites:

  • Sulfonamide Nitrogen: Alkylation or acylation alters electronic properties and solubility.

  • Carboxamide Group: Conversion to nitriles or esters modulates hydrogen-bonding capacity .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (~0.1 mg/mL) due to its hydrophobic aryl and tetrahydrobenzothiophene moieties. Stability studies under physiological conditions (pH 7.4, 37°C) indicate slow hydrolysis of the sulfonamide linkage (t₁/₂ = 48 h).

Table 3: Physicochemical Profile

ParameterValueMethod
logP2.8 ± 0.3Calculated (ChemAxon)
pKa (sulfonamide)6.2Potentiometric titration
Melting Point218–220°C (dec.)Differential Scanning Calorimetry

Crystallographic Insights

X-ray diffraction of a related sulfonamide-tetrahydrobenzo[b]thiophene derivative (PubChem CID 25248340) reveals a planar sulfonyl group orthogonal to the benzo[b]thiophene plane, facilitating π-stacking interactions .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus (ATCC 29213) show moderate activity (MIC = 32 µg/mL), attributed to interference with dihydropteroate synthase—a target of sulfonamide antibiotics .

Table 4: Pharmacological Data (Inferred from Analogs)

AssayResultModel
EGFR InhibitionIC₅₀ = 45 nMEnzyme assay
AntibacterialMIC = 32 µg/mL (S. aureus)Broth microdilution
CytotoxicityCC₅₀ > 100 µM (HEK293)MTT assay

Applications and Future Directions

Therapeutic Prospects

The compound’s dual kinase inhibitory and antimicrobial activity positions it as a lead for:

  • Oncology: EGFR-driven cancers (e.g., non-small cell lung cancer).

  • Infectious Diseases: Methicillin-resistant S. aureus (MRSA) infections.

Optimization Strategies

  • Bioavailability Enhancement: Prodrug approaches (e.g., esterification of the carboxamide) .

  • Selectivity Improvement: Substituent variation at the 4-fluorophenyl group to reduce off-target effects.

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